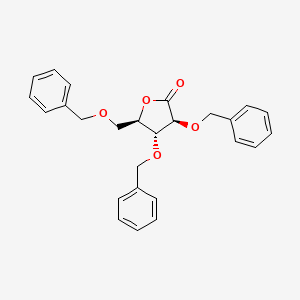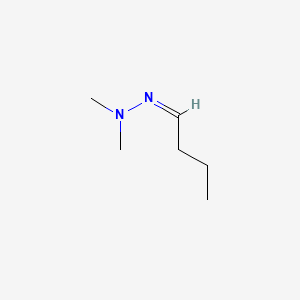
2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone
Overview
Description
2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone is a synthetic lactone compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of three benzyl groups attached to the arabino-1,4-lactone core, which imparts specific chemical and physical properties.
Mechanism of Action
Target of Action
It is a synthetic lactone that has drawn significant scientific interest for its potential anti-carcinogenic characteristics .
Mode of Action
It has been suggested that it may prompt apoptosis in malignant cells . Apoptosis is a form of programmed cell death, which is a crucial process in cancer treatment.
Result of Action
Its potential anti-carcinogenic properties suggest that it may induce cell death in malignant cells, potentially aiding in the treatment of various forms of cancer, including breast and ovarian cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone typically involves the protection of hydroxyl groups in D-arabinose followed by lactonization. The benzylation of hydroxyl groups is achieved using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran. The lactonization step involves the cyclization of the protected arabinose derivative under acidic conditions to form the lactone ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the lactone to its corresponding diol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Diols.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its role in biochemical pathways and as a potential inhibitor of specific enzymes.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.
Comparison with Similar Compounds
2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone can be compared with other similar compounds, such as:
2,3,5-Tri-O-benzyl-D-arabinofuranose: Similar structure but lacks the lactone ring, resulting in different reactivity and applications.
2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone: Similar lactone structure but derived from ribose, leading to variations in chemical properties and biological activity.
Properties
IUPAC Name |
(3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-25H,16-19H2/t23-,24-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHBSABBBAUMCZ-SDHSZQHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





